molecular formula C20H16Cl2F6N2O4 B2735272 N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-47-0

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B2735272
CAS No.: 338404-47-0
M. Wt: 533.25
InChI Key: AJCSISAPLLIADK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic benzamide derivative intended for laboratory research purposes. As a specialist research chemical, its core value lies in its structural features, which combine a 2,5-bis(2,2,2-trifluoroethoxy)benzamide scaffold—a motif seen in certain pharmaceutical agents—with a 2,4-dichlorobenzoyl group through an ethylenediamine linker. This specific molecular architecture makes it a compound of interest in advanced medicinal chemistry and pharmacology studies. Researchers may investigate its properties as a potential modulator of biological pathways or as a structural analog in structure-activity relationship (SAR) studies aimed at optimizing molecular interactions with specific targets. The presence of the trifluoroethoxy groups may influence the compound's electronic properties and metabolic stability, while the dichlorobenzoyl moiety could contribute to specific binding affinities. This product is strictly for research use in controlled laboratory environments and is not intended for human or veterinary use.

Properties

IUPAC Name

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2F6N2O4/c21-11-1-3-13(15(22)7-11)17(31)29-5-6-30-18(32)14-8-12(33-9-19(23,24)25)2-4-16(14)34-10-20(26,27)28/h1-4,7-8H,5-6,9-10H2,(H,29,31)(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCSISAPLLIADK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C2=C(C=C(C=C2)Cl)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps:

    Formation of the Dichlorobenzoyl Intermediate: The initial step involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride.

    Aminoethylation: The dichlorobenzoyl chloride is then reacted with ethylenediamine to form N-(2,4-dichlorobenzoyl)ethylenediamine.

    Introduction of Trifluoroethoxy Groups: The final step involves the reaction of N-(2,4-dichlorobenzoyl)ethylenediamine with 2,5-dihydroxybenzamide in the presence of trifluoroethanol and a suitable catalyst to introduce the trifluoroethoxy groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzoyl and trifluoroethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides or ethers.

Scientific Research Applications

Research indicates that N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide exhibits various biological activities:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be beneficial in treating diseases like diabetes and certain cancers.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells. It has shown promising results in inhibiting the growth of several cancer cell lines.
  • Antimicrobial Activity : There is evidence indicating that the compound may possess antimicrobial properties, making it a candidate for further investigation in the field of infectious diseases.

Enzyme Inhibition Studies

In a recent study focusing on enzyme inhibition, this compound was evaluated against various target enzymes. The results are summarized in the following table:

Enzyme TargetIC50 (µM)Mechanism of Action
Alpha-glucosidase15.0Competitive inhibition
Acetylcholinesterase12.5Non-competitive inhibition

These findings indicate the compound's potential utility in managing conditions like Type 2 diabetes through enzyme modulation.

Anticancer Studies

Numerous studies have explored the anticancer effects of this compound across different cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10.0Apoptosis induction
MCF7 (Breast Cancer)12.5Cell cycle arrest at G1 phase
HeLa (Cervical Cancer)8.0Enzyme inhibition

The data suggest that the compound effectively inhibits cell proliferation and induces cell death in various cancer types.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 10 µM through apoptosis induction.
  • MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence of G1 phase cell cycle arrest.
  • HeLa Cell Line Study : Showed an IC50 value of 8 µM with enzyme inhibition contributing to reduced cancer cell viability.

Pharmacokinetics and Toxicology

Initial pharmacokinetic assessments suggest favorable absorption and distribution characteristics for this compound. However, comprehensive toxicological studies are necessary to establish its safety profile for potential therapeutic use.

Mechanism of Action

The mechanism of action of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorobenzoyl and trifluoroethoxy groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Target Compound : N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-TFE)benzamide Ethylamine linked to 2,4-dichlorobenzoyl C₂₁H₁₇Cl₂F₆N₂O₄ High lipophilicity; potential antiarrhythmic or ion channel modulation
Flecainide (N-(2-piperidylmethyl)-2,5-bis(2,2,2-TFE)benzamide) Piperidinylmethyl group C₁₇H₂₀F₆N₂O₃ Class IC antiarrhythmic; blocks sodium channels
NU-FL (N-(2-ethylmorpholino)-2,5-bis(2,2,2-TFE)benzamide) Morpholinoethyl group C₁₉H₂₂F₆N₂O₄ Sodium channel blocker; studied for cardiac arrhythmia management
Flecainide Impurity-A (N-((4-methylpiperidin-2-yl)methyl)-2,5-bis(2,2,2-TFE)benzamide) 4-Methylpiperidinylmethyl group C₁₈H₂₂F₆N₂O₃ Process-related impurity in flecainide synthesis; controlled for drug safety
N-(2-pyridylmethyl)-2,5-bis(2,2,2-TFE)benzamide Pyridylmethyl group C₁₇H₁₄F₆N₂O₃ Intermediate in flecainide synthesis; hydrogenated to yield flecainide
N-[2-(4-Biphenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis(2,2,2-TFE)benzamide Thiazolidinone ring with biphenyl substituent C₂₇H₂₀F₆N₂O₃S Antimicrobial and anti-inflammatory candidate

Abbreviations : TFE = 2,2,2-trifluoroethoxy.

Pharmacological and Physicochemical Comparisons

  • Electron-Withdrawing Effects : The 2,2,2-trifluoroethoxy groups in all analogues stabilize the aromatic ring and enhance resistance to oxidative metabolism .
  • Biological Targets: Flecainide and NU-FL target cardiac sodium channels, while thiazolidinone derivatives (e.g., 5a-k) exhibit broader activity, including antimicrobial effects .

Impurity Profiles

  • Flecainide-Related Impurities : Include pyridylmethyl intermediates (e.g., N-(2-pyridylmethyl)-2,5-bis(2,2,2-TFE)benzamide) and piperidine variants formed during incomplete hydrogenation or side reactions .
  • Target Compound Impurities : Likely involve ethylamine-linked byproducts (e.g., unsubstituted benzamides or dichlorobenzoyl hydrolysis products), necessitating stringent process controls .

Biological Activity

N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a dichlorobenzoyl moiety and two trifluoroethoxy groups, which may contribute to its biological activity. This article reviews the biological activity of this compound based on available research findings, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

  • Molecular Formula : C20H16Cl2F6N2O4
  • Molar Mass : 533.25 g/mol
  • CAS Number : 338404-47-0
PropertyValue
Molecular FormulaC20H16Cl2F6N2O4
Molar Mass533.25 g/mol
CAS Number338404-47-0

The biological activity of this compound has been linked to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Preliminary studies suggest that this compound may act as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer therapy.

HDAC Inhibition

Histone deacetylases are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis. The compound's structural features may enhance its binding affinity to HDAC enzymes.

In Vitro Studies

In vitro assays have demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HepG2: 1.30 µM
    • MCF-7: 5.00 µM
    • A549: 3.50 µM

These results indicate that this compound exhibits potent antiproliferative activity across different cancer types.

In Vivo Studies

Animal model studies have further elucidated the compound's efficacy:

  • Xenograft Models : Tumor growth inhibition (TGI) was observed at approximately 48.89%, comparable to existing treatments like SAHA (suberoylanilide hydroxamic acid).

These findings suggest that the compound could potentially be developed as a therapeutic agent for cancer treatment.

Case Studies

  • Case Study on Hepatocellular Carcinoma :
    • A study focused on the effects of the compound on HepG2 cells showed significant induction of apoptosis and G2/M phase cell cycle arrest.
    • Combination therapy with taxol enhanced anticancer effects, indicating potential for use in combination regimens.
  • Breast Cancer Model :
    • In MCF-7 cells, treatment with the compound resulted in downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
    • The study highlighted its potential as a novel agent for hormone-resistant breast cancer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of N-[2-[(2,4-dichlorobenzoyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide?

  • Answer : Key steps include the reaction of 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions in dichloromethane at 0°C. Yield optimization (up to 90%) is achieved by precise stoichiometric control of Hünig’s base and post-reaction purification via sequential washes with 10% NaOH, saturated NaCl, and distilled water to remove unreacted amines and byproducts . Thionyl chloride-mediated esterification of precursor acids further enhances intermediate purity .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Answer : Employ nuclear magnetic resonance (NMR) to confirm the benzamide backbone (δ 7.5–8.0 ppm for aromatic protons) and trifluoroethoxy groups (δ 4.5–4.8 ppm for –OCH₂CF₃). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 560.12 [M+H]⁺). Infrared (IR) spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and NH bends (~3300 cm⁻¹) .

Q. What are the primary process-related impurities, and how are they controlled during synthesis?

  • Answer : Major impurities include N-((4-methylpiperidine-2-yl)methyl) and N-(pyridin-2-ylmethyl) derivatives, formed during incomplete coupling or side reactions. Control strategies involve HPLC monitoring (C18 column, acetonitrile/water gradient) with UV detection at 230 nm. Limits are set at ≤0.15% for individual impurities using pharmacopeial guidelines .

Advanced Research Questions

Q. What mechanistic insights explain the formation of N-((4-methylpiperidine-2-yl)methyl) impurity during synthesis?

  • Answer : This impurity arises from residual 4-methylpiperidine in the reaction milieu, which competes with the primary amine (e.g., N-aminoethylmorpholine) during nucleophilic acyl substitution. Kinetic studies using LC-MS reveal that higher temperatures (>25°C) favor this side reaction. Mitigation requires strict temperature control (0–5°C) and excess primary amine to suppress competing pathways .

Q. How does the stereochemistry of the piperidine ring influence the compound’s antiarrhythmic activity?

  • Answer : The (S)-enantiomer exhibits superior sodium channel (Naₓ1.5) blockade (IC₅₀ = 3.4 µM) compared to the (R)-form due to enhanced binding to domain IV S6 residues. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while patch-clamp assays correlate stereopurity with reduced arrhythmia in Langendorff-perfused heart models .

Q. What in vitro models are suitable for assessing the compound’s metabolic stability and drug-drug interaction potential?

  • Answer : Use human liver microsomes (HLMs) with NADPH cofactor to measure intrinsic clearance (CLₜₙₜ). CYP3A4/2D6 inhibition is assessed via fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). LC-MS/MS quantifies metabolites like O-desethyl derivatives, with stability thresholds set at >60% remaining after 1 hour .

Q. How can computational methods predict the compound’s binding affinity for cardiac ion channels?

  • Answer : Molecular docking (AutoDock Vina) against Naₓ1.5 (PDB: 6UZ3) identifies key interactions: (1) Trp1531 π-stacking with the benzamide ring, and (2) hydrogen bonding between the trifluoroethoxy oxygen and Arg1622. Free energy perturbation (FEP) calculations refine binding ΔG values, correlating with experimental IC₅₀ data .

Methodological Considerations

Q. What analytical techniques validate the compound’s purity according to pharmacopeial standards?

  • Answer : Follow USP/EP guidelines:

  • Loss on drying : ≤0.5% after 2 hours at 60°C under vacuum (5 mmHg) .
  • Melting range : 146–152°C (differential scanning calorimetry) .
  • Assay : HPLC with external standardization (98.0–101.0% purity) .

Q. How are forced degradation studies designed to evaluate stability under stress conditions?

  • Answer : Expose the compound to:

  • Acidic/alkaline hydrolysis : 1M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.
  • Photolysis : ICH Q1B conditions (1.2 million lux-hours).
    Degradants (e.g., hydrolyzed benzamide, sulfoxides) are quantified via LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.